4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide
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Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide, also known as OBT or OBT 11, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OBT 11 is a benzotriazine-based compound that has been synthesized using various methods and has been shown to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Applications
Benzotriazine derivatives have been explored for their antimicrobial properties. A study synthesized compounds clubbed with heterocyclic compounds demonstrating potential antimicrobial activity against various bacteria and fungi. This suggests that compounds related to benzotriazine, including 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide, could be utilized in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antitumor Applications
Research into the benzotriazine 1,4-dioxide class of anticancer drugs, like tirapazamine and its analogues, demonstrates their ability to produce oxidizing radicals following one-electron reduction. This mechanism could hint at the potential utility of related compounds in cancer therapy by inducing oxidative stress in tumor cells (Anderson et al., 2003).
Fluorescence Chemosensors
A phenoxazine-based fluorescence chemosensor was developed for selective detection of Ba2+ ions, showcasing the potential of benzotriazine derivatives in designing sensitive and selective chemosensors for metal ions, which could be applied in environmental monitoring or biomedical diagnostics (Ravichandiran et al., 2019).
MMP Inhibition for Tissue Damage
4-Thiazolidinone derivatives, incorporating a benzisothiazole and 4-thiazolidinone framework, were studied for their potential in inhibiting matrix metalloproteinases (MMPs), suggesting their application in treating conditions involving inflammatory/oxidative processes, such as wound healing and inflammation (Incerti et al., 2018).
properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(20-13-12-15-7-2-1-3-8-15)11-6-14-23-19(25)16-9-4-5-10-17(16)21-22-23/h1-5,7-10H,6,11-14H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPIZCMZVFTIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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